molecular formula C23H17N3O4 B12531427 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one

4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one

Cat. No.: B12531427
M. Wt: 399.4 g/mol
InChI Key: LYRDEMUKXYJAFF-UHFFFAOYSA-N
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Description

4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various functional groups such as hydroxyl, nitro, and carbonimidoyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with a suitable aldehyde, followed by nitration and subsequent reduction to introduce the nitrophenyl group. The final step involves the formation of the carbonimidoyl group through a reaction with methyl isocyanide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization, chromatography, and recrystallization to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-nitrophenylacetic acid
  • Methyl (4-hydroxy-3-nitrophenyl)acetate
  • 4-hydroxy-3-methoxybenzaldehyde nicotinamide

Uniqueness

Compared to similar compounds, 4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one stands out due to its complex structure and the presence of multiple functional groups.

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one

InChI

InChI=1S/C23H17N3O4/c1-15(24-16-8-7-11-18(14-16)26(29)30)21-22(27)19-12-5-6-13-20(19)25(23(21)28)17-9-3-2-4-10-17/h2-14,27H,1H3

InChI Key

LYRDEMUKXYJAFF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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